1,1-Difluoro-2-methylpropan-2-ol
Overview
Description
1,1-Difluoro-2-methylpropan-2-ol is an organic compound with the molecular formula C4H8F2O It is a fluorinated alcohol, characterized by the presence of two fluorine atoms attached to the same carbon atom
Preparation Methods
1,1-Difluoro-2-methylpropan-2-ol can be synthesized through several methods. One common synthetic route involves the reaction of methylmagnesium bromide with benzyl 2,2-difluoroacetate in diethyl ether at low temperatures (0-5°C). The reaction mixture is then quenched with hydrochloric acid and water, followed by separation and purification steps to obtain the desired product . Industrial production methods may vary, but they typically involve similar reaction conditions and purification processes.
Chemical Reactions Analysis
1,1-Difluoro-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form hydrocarbons or other reduced products.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
1,1-Difluoro-2-methylpropan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Its unique properties make it useful in studying enzyme interactions and metabolic pathways involving fluorinated substrates.
Industry: This compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1,1-Difluoro-2-methylpropan-2-ol involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The presence of fluorine atoms enhances its ability to participate in these interactions, affecting the compound’s reactivity and stability. The specific pathways and targets depend on the context of its use, such as in enzymatic reactions or as a pharmaceutical agent .
Comparison with Similar Compounds
1,1-Difluoro-2-methylpropan-2-ol can be compared with other fluorinated alcohols, such as:
1,1,1-Trifluoro-2-methylpropan-2-ol: This compound has three fluorine atoms instead of two, leading to different chemical properties and reactivity.
tert-Butyl alcohol: While not fluorinated, it is structurally similar and serves as a useful comparison for understanding the effects of fluorination on alcohols. The uniqueness of this compound lies in its specific fluorination pattern, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
1,1-difluoro-2-methylpropan-2-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F2O/c1-4(2,7)3(5)6/h3,7H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRBRCGHCPIOKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8F2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
354-10-9 | |
Record name | 1,1-difluoro-2-methylpropan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.